1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine
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Overview
Description
1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine is an organic compound with a complex structure It is characterized by the presence of a cyclopentyl group, an oxetane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 3-methyloxetan-3-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-N-((3-methyloxetan-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Cyclopentyl-N-((3-meth
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(3-methyloxetan-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H21NO/c1-11(8-13-9-11)7-12-6-10-4-2-3-5-10/h10,12H,2-9H2,1H3 |
InChI Key |
PRLBVWIXLHKELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNCC2CCCC2 |
Origin of Product |
United States |
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